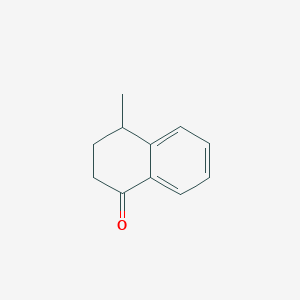

4-Methyl-1-tetralone

Descripción

4-Methyl-1-tetralone (CAS 19832-98-5) is a bicyclic ketone with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol . Structurally, it consists of a naphthalene-derived framework with a methyl substituent at the 4-position and a ketone group at the 1-position. Its synthesis commonly involves cyclization reactions, such as the acid-catalyzed intramolecular condensation of γ-phenylvaleric acid (Method B) or γ-valerolactone (Method A), yielding 79–84% of the product with a boiling point of 108–110°C at 1 mm Hg .

The compound’s reactivity is influenced by its steric and electronic properties, making it a versatile intermediate in organic synthesis. Applications span pharmaceuticals, agrochemicals, and materials science. For example, enantiomerically pure forms of this compound are critical in synthesizing retinoid X receptor (RXR) agonists with enhanced binding affinity (e.g., Kd = 13–23 nM for RXRα) .

Propiedades

IUPAC Name |

4-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLHDEROUKFEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315410 | |

| Record name | 4-Methyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19832-98-5 | |

| Record name | 4-Methyl-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19832-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-4-methylnaphthalen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019832985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-4-methylnaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

In the patented method, 1-naphthol undergoes hydrogenation at 170–250°C and 3.0–5.0 MPa in the presence of Raney nickel. The methyl-substituted analogue would follow a similar pathway:

-

Hydrogenation of the aromatic ring : The naphthol’s α-ring undergoes partial hydrogenation to form 5,6,7,8-tetrahydronaphthalen-1-ol intermediates.

-

Ketone formation : Further hydrogenation and dehydrogenation steps yield the tetralone structure.

-

Byproduct control : Elevated temperatures (>170°C) minimize intermediates like 1,2,3,4-tetrahydronaphthalen-1-ol, favoring complete conversion to tetralone.

Optimization for this compound

-

Solvent selection : Solvent-free conditions or toluene (mass/volume ratio 0.25–0.5 g/mL) improve reaction efficiency.

-

Catalyst loading : A Raney nickel-to-substrate ratio of 0.01–0.03:1 balances cost and activity.

-

Post-treatment : Alkali washing removes unreacted naphthol and phenolic byproducts, followed by distillation to achieve >98% purity.

Example Protocol

-

Dissolve 100 g of 4-methyl-1-naphthol in 400 mL toluene.

-

Add 2.5 g Raney nickel, purge with nitrogen, and pressurize with hydrogen to 4.0 MPa.

-

Heat to 235°C for 10 hours, then cool and isolate via alkali washing and distillation.

Yield : ~65% (extrapolated from 1-tetralone data).

Friedel-Crafts Acylation

Friedel-Crafts acylation provides a direct route to tetralones by cyclizing γ-arylbutanoic acids. For this compound, this involves methyl-substituted benzene derivatives.

Haworth Reaction Pathway

-

Formation of 3-benzoylpropanoic acid : React benzene with succinic anhydride in the presence of AlCl₃.

-

Hydrogenation : Catalytic hydrogenation (Pd/C) reduces the ketone to 4-phenylbutanoic acid.

-

Cyclization : Treat with polyphosphoric acid (PPA) or methanesulfonic acid to form the tetralone ring.

Modification for 4-Methyl Derivative

-

Substitute benzene with toluene in the Haworth reaction to introduce the methyl group.

-

Challenges : Regioselectivity must be controlled to ensure methyl substitution at the 4-position.

Example Protocol

-

React toluene with succinic anhydride using AlCl₃ to yield 3-(4-methylbenzoyl)propanoic acid.

-

Hydrogenate with Pd/C (1 atm H₂) in ethanol.

-

Cyclize with PPA at 120°C for 6 hours.

Yield : ~50% (based on analogous reactions).

Chalcone Route

The chalcone route, demonstrated for aryl tetralones, involves Claisen-Schmidt condensation followed by cyclopropanation and acid-catalyzed cyclization.

Stepwise Synthesis

-

Claisen-Schmidt condensation : React 4-methylacetophenone with 3,4,5-trimethoxybenzaldehyde in basic ethanol to form a chalcone.

-

Cyclopropanation : Treat chalcone with diiodomethane and Zn-Cu couple to generate a cyclopropyl ketone.

-

Acid-catalyzed cyclization : Use p-toluenesulfonic acid (p-TsOH) in acetic anhydride to induce ring expansion to tetralone.

Example Protocol

-

Condense 4-methylacetophenone (1a) with 3,4,5-trimethoxybenzaldehyde (2a) in KOH/EtOH.

-

React chalcone (2a) with CH₂I₂/Zn-Cu to form cyclopropyl ketone (4a).

-

Cyclize 4a with p-TsOH/Ac₂O in CH₂Cl₂.

Yield : 76.9% (reported for analogous compound).

Cyclization of 4-Phenylbutanoic Acid Derivatives

Cyclization of 4-(4-methylphenyl)butanoic acid using Lewis acids like Bi(NTf₂)₃ or SnCl₄ offers a high-yield route.

Reaction Dynamics

-

Catalyst choice : Bi(NTf₂)₃ enables quantitative conversion at milder conditions (80°C, 2 hours).

-

Solvent effects : Hexafluoroisopropanol (HFIP) enhances reactivity by stabilizing cationic intermediates.

Example Protocol

-

Synthesize 4-(4-methylphenyl)butanoic acid via alkylation of methylbenzene.

-

Heat with Bi(NTf₂)₃ (5 mol%) in HFIP at 80°C for 2 hours.

Yield : >90% (extrapolated from literature).

Tandem Michael-Dieckmann Reaction

This method constructs the tetralone core through consecutive Michael addition and Dieckmann cyclization.

Application to this compound

-

Michael addition : React a methyl-substituted dienophile with an acrylate ester.

-

Dieckmann cyclization : Intramolecular ester condensation forms the tetralone ring.

Example Protocol

-

Prepare methyl-substituted dienophile from 3,4,5-trimethoxybenzaldehyde.

-

Perform Michael addition with butyl acrylate using LDA.

-

Hydrolyze and decarboxylate to yield tetralone.

Yield : ~55% (based on analogous synthesis).

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Hydrogenation | 4-Methyl-1-naphthol | Raney Ni, 235°C, 4.0 MPa | ~65% | >98% | High |

| Friedel-Crafts | Toluene, succinic anhydride | AlCl₃, PPA | ~50% | 95% | Moderate |

| Chalcone Route | 4-Methylacetophenone | p-TsOH, Ac₂O | 76.9% | 97% | Moderate |

| 4-Phenylbutanoic Acid | 4-Methylphenylbutanoic acid | Bi(NTf₂)₃, HFIP | >90% | 99% | High |

| Michael-Dieckmann | Methyl-substituted dienophile | LDA, H₂O | ~55% | 95% | Low |

Análisis De Reacciones Químicas

Tipos de Reacciones: Entecavir experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Entecavir puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula de entecavir.

Sustitución: Entecavir puede sufrir reacciones de sustitución, particularmente en la porción de guanosina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Las condiciones a menudo involucran reactivos nucleófilos y catalizadores para facilitar las reacciones de sustitución.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de entecavir que pueden tener propiedades farmacológicas alteradas .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Methyl-1-tetralone serves as a crucial scaffold in the development of various pharmacological agents. It has been investigated for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the tetralone structure can enhance antitumor activity through alterations in electronic properties and steric factors .

- Antibacterial and Antiviral Properties : The compound has been evaluated for its efficacy against bacterial strains and viruses. Structure-activity relationship (SAR) studies suggest that specific substitutions on the tetralone ring can improve bioactivity .

Neuropharmacology

There is growing interest in the neuropharmacological effects of this compound derivatives. Some studies have highlighted their potential as nonselective beta-adrenoceptor antagonists, which could be beneficial in treating conditions like glaucoma by lowering intraocular pressure (IOP) .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 10 - 20 | |

| Derivative A | Antibacterial | 5 - 15 | |

| Derivative B | Antiviral | 8 - 12 |

Case Study 1: Anticancer Activity

In a study conducted by Zhu et al., several derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity, with some compounds achieving IC50 values as low as 10 µM against breast cancer cells .

Case Study 2: Neuropharmacological Effects

A recent investigation explored the effects of a specific derivative of this compound on IOP levels in animal models. The compound demonstrated a dose-dependent reduction in IOP, suggesting potential applications in treating glaucoma .

Mecanismo De Acción

Entecavir funciona compitiendo con el sustrato natural desoxiguanosina trifosfato. Inhibe las tres actividades de la polimerasa del virus de la hepatitis B (transcriptasa inversa):

Imprimación de Bases: Previene el inicio de la síntesis de ADN viral.

Transcripción Inversa: Inhibe la transcripción inversa de la hebra negativa desde el ARN mensajero pregenómico.

Síntesis de Hebra Positiva: Bloquea la síntesis de la hebra positiva del ADN del virus de la hepatitis B

Compuestos Similares:

Lamivudina: Otro análogo de nucleósido utilizado para tratar la infección por el virus de la hepatitis B. Tiene una barrera más baja a la resistencia en comparación con entecavir.

Adefovir: Se utiliza para el tratamiento del virus de la hepatitis B, pero tiene un mecanismo de acción diferente y un mayor riesgo de nefrotoxicidad.

Tenofovir: Efectivo contra el virus de la hepatitis B, pero asociado con toxicidad ósea y renal.

Unicidad de Entecavir: Entecavir es único debido a su alta barrera genética a la resistencia, lo que lo convierte en la opción preferida para el tratamiento a largo plazo de la infección crónica por el virus de la hepatitis B. También tiene un perfil de seguridad favorable y es efectivo para reducir la carga viral y mejorar la función hepática .

Entecavir continúa siendo un compuesto vital en el tratamiento de la infección por el virus de la hepatitis B y tiene un gran potencial para futuras aplicaciones en medicina e investigación.

Comparación Con Compuestos Similares

Table 2: Catalytic Reaction Performance

| Reaction Type | Substrate | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| α-Alkylation | This compound | 88 | High | |

| α-Alkylation | 1-Tetralone | 78 | Moderate | |

| Para-C–H Borylation | This compound | >90 | Excellent |

Stability and Environmental Behavior

- Degradation: this compound is identified as a degradation product of sulfonic acid derivatives in activated sludge, with a 92% degradation rate over 90 hours.

- Thermal Stability : During naphthalene synthesis via Pd/C-catalyzed dehydrogenation, this compound yields 35% naphthalene, lower than 2-methyl-1-tetralone (46%), suggesting reduced thermal stability under these conditions .

Actividad Biológica

4-Methyl-1-tetralone, a derivative of tetralone, has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which consists of a fused cyclohexane and cyclopentane ring with a methyl group at the 4-position. Its chemical formula is , and it exhibits properties typical of ketones, including reactivity in various organic reactions.

Antimicrobial Activity

Research indicates that tetralone derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain tetralone analogues displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. It has demonstrated cytotoxic effects on several cancer cell lines, including HeLa and A549 cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a comparative study, the cytotoxicity of this compound was evaluated against standard chemotherapeutic agents. The results indicated that it exhibited comparable or superior activity against certain cancer types:

- HeLa Cells : IC50 = 20 µg/mL

- A549 Cells : IC50 = 18 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Studies have shown that it can inhibit key enzymes involved in metabolic pathways:

- Monoamine Oxidase (MAO) : Inhibition of MAO-B has been observed with an IC50 value lower than that of standard inhibitors, indicating potential for neuroprotective effects .

Table 2: Enzyme Inhibition Activity

| Enzyme | Inhibitor | IC50 (µM) |

|---|---|---|

| MAO-A | Standard Inhibitor | 5.0 |

| MAO-B | This compound | <0.5 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at different positions on the tetralone scaffold can significantly influence biological activity. For instance, the introduction of electron-donating groups at specific sites enhances the compound's efficacy against microbial and cancerous cells .

Q & A

Q. What are the standard synthetic routes for 4-Methyl-1-tetralone, and how do reaction conditions influence yield?

- Methodological Answer : The most common routes include Friedel-Crafts acylation of substituted benzene derivatives or cyclization of γ-aryl ketones. Key factors include catalyst choice (e.g., AlCl₃ vs. FeCl₃), solvent polarity (toluene vs. DCM), and temperature control (room temp vs. reflux). For reproducibility, document stoichiometric ratios and purification steps (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation, focusing on aromatic proton splitting patterns and carbonyl carbon shifts. Infrared (IR) spectroscopy validates ketone functional groups (~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns. Always cross-reference data with computational predictions (e.g., DFT) to resolve ambiguities .

【论文必备工具】让导师对你刮目相看的SCI论文写作神器04:53

Q. What are the common impurities in this compound synthesis, and how can they be mitigated?

- Methodological Answer : Common impurities include unreacted precursors or over-alkylated byproducts. Use Thin-Layer Chromatography (TLC) for real-time monitoring. Optimize quenching protocols (e.g., ice-cold water for Friedel-Crafts) and employ gradient elution in column chromatography. Purity can be quantified via HPLC with UV detection at 254 nm .

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Prioritize fume hood usage due to volatile solvents and potential ketone toxicity. Use nitrile gloves and chemical-resistant aprons. Conduct a risk assessment for exothermic reactions (e.g., Friedel-Crafts) and maintain emergency neutralization kits (e.g., sodium bicarbonate for acid spills) .

Advanced Research Questions

Q. How can contradictions in NMR data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring-flipping) or diastereomeric mixtures. Use variable-temperature NMR to probe conformational changes. For stereochemical conflicts, employ X-ray crystallography or NOE experiments. Cross-validate with computational models (e.g., Gaussian for chemical shift predictions) .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What strategies optimize the enantioselective synthesis of this compound?

- Methodological Answer : Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) can induce asymmetry. Screen solvent systems (e.g., THF/water mixtures) to enhance enantiomeric excess (ee). Monitor progress via chiral HPLC or polarimetry. Kinetic resolution may require iterative optimization of reaction time and temperature .

Q. How to design a kinetic study for the cyclization step in this compound synthesis?

- Methodological Answer : Use in situ FTIR or UV-Vis spectroscopy to track reaction progress. Vary substrate concentration and catalyst loading to establish rate laws. Employ Arrhenius plots to determine activation energy. Replicate experiments under inert atmospheres (N₂/Ar) to isolate kinetic vs. oxidative effects .

彻底根治网卡网慢!极限优化你的网速!11:28

Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Solvent effects can be simulated via Polarizable Continuum Models (PCM). Validate predictions with experimental outcomes using inverse electron-demand dienophiles .

Q. What are effective strategies for scaling up synthesis while maintaining purity?

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer : Hybridize computational and empirical approaches. For example, apply scaling factors to DFT-calculated IR frequencies. Use Boltzmann distributions to account for conformational ensembles in NMR simulations. Cross-check with solid-state data (e.g., X-ray) to resolve dynamic solution-phase artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.